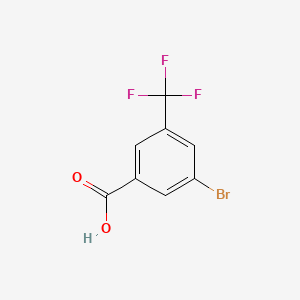

3-Bromo-5-(trifluoromethyl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBKZQMAZWIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454763 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-67-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile halogenated aromatic carboxylic acid. Its structure, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable building block in various chemical syntheses. This compound is particularly significant as an intermediate in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and bioactivity.[1] It also finds applications in material science for creating advanced polymers and coatings with enhanced durability and resistance.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 328-67-6 | [2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2][3] |

| Molecular Weight | 269.02 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 133-137 °C | |

| Boiling Point | 284.3 °C at 760 mmHg (Predicted) | |

| Density | 1.8 g/cm³ (Predicted) | |

| pKa | 3.38 ± 0.10 (Predicted) | |

| Solubility | Information not available |

Table 2: Spectroscopic and Computational Data

| Property | Value | Reference |

| InChI | InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14) | [2] |

| InChIKey | AMZBKZQMAZWIJM-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | [2] |

| XLogP3 | 3 | |

| PSA | 37.3 Ų |

Synthesis and Purification

A plausible synthetic workflow is outlined below.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-5-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and advanced materials.[1] This document details the molecule's structural identifiers, physicochemical properties, and the analytical techniques essential for its characterization.

Molecular Structure and Identifiers

This compound is an aromatic carboxylic acid. The benzene ring is substituted at positions 1, 3, and 5 with a carboxylic acid group, a bromine atom, and a trifluoromethyl group, respectively.

Below is a summary of its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 328-67-6[1][3][4] |

| Molecular Formula | C₈H₄BrF₃O₂[1][2][3] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O[2] |

| InChI | InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14)[2][4] |

| InChIKey | AMZBKZQMAZWIJM-UHFFFAOYSA-N[2][4] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_COOH [label="C", pos="3.5,0.866!", fontcolor="#202124"]; O1_COOH [label="O", pos="4.2,-0.2!", fontcolor="#EA4335"]; O2_COOH [label="OH", pos="4.2,1.8!", fontcolor="#EA4335"]; C_CF3 [label="C", pos="-3.5,0.866!", fontcolor="#202124"]; F1_CF3 [label="F", pos="-4.5,0.866!", fontcolor="#34A853"]; F2_CF3 [label="F", pos="-3.5,1.866!", fontcolor="#34A853"]; F3_CF3 [label="F", pos="-3.0,0.0!", fontcolor="#34A853"]; Br [label="Br", pos="0,-2.5!", fontcolor="#FBBC05"];

// Benzene ring with explicit positions for clarity C1 [pos="1,1.732!"]; C2 [pos="2,0!"]; C3 [pos="1,-1.732!"]; C4 [pos="-1,-1.732!"]; C5 [pos="-2,0!"]; C6 [pos="-1,1.732!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; C5 -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3; C3 -- Br; }

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 269.02 g/mol | [1] |

| Monoisotopic Mass | 267.93468 Da | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 133 - 137 °C | [1] |

| Boiling Point | 284.3 ± 40.0 °C (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.38 ± 0.10 (Predicted) | [5] |

| Storage Temperature | Room Temperature | [4] |

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a description of the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons.

-

The proton at C2 (between COOH and Br) would appear as a singlet (or a finely split triplet, t).

-

The proton at C4 (between Br and CF₃) would also appear as a singlet (or a finely split triplet, t).

-

The proton at C6 (between CF₃ and COOH) would appear as a singlet (or a finely split triplet, t).

-

The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals:

-

One signal for the carboxylic carbon (C=O) around 165-170 ppm.

-

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electron-withdrawing Br and CF₃ groups (C3 and C5) would be shifted downfield. The carbon attached to the CF₃ group will show coupling with fluorine.

-

One signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[7]

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the aryl carboxylic acid.[7]

-

C-F Stretch: Strong absorptions are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the CF₃ group.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.[7]

-

C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹, corresponds to the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺).

-

Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of •OH (M-17), •COOH (M-45), and •Br (M-79/81).

Experimental Protocols

Synthesis via Grignard Carboxylation

A plausible route for the synthesis of this compound involves the carboxylation of a Grignard reagent. This method is analogous to the synthesis of similar benzoic acid derivatives.[8]

Workflow:

Protocol:

-

Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 1,3-dibromo-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Carboxylation: The resulting Grignard reagent solution is cooled in a dry ice/acetone bath. Dry ice (solid CO₂) is then added in portions to the cooled solution with vigorous stirring.

-

Workup: After the addition of CO₂, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield pure this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

Purity analysis is critical and is commonly performed using reverse-phase HPLC.[4]

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% TFA or formic acid.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.

Role in Synthesis

This compound is a versatile intermediate. The carboxylic acid group can be converted to esters, amides, or acid chlorides. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules for drug discovery and material science.[1]

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. Its molecular formula and connectivity are confirmed by mass spectrometry and NMR spectroscopy, while the presence of key functional groups is verified by IR spectroscopy. Standard chromatographic methods like HPLC are essential for assessing its purity. A thorough understanding of these analytical data and synthetic protocols is fundamental for its effective use in research and development.

References

- 1. This compound | 328-67-6 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 328-67-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 328-67-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

3-Bromo-5-(trifluoromethyl)benzoic acid CAS number 328-67-6

CAS Number: 328-67-6

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzoic acid, a key fluorinated building block in modern organic synthesis. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and material science. This document details the compound's physicochemical properties, plausible synthetic routes, known applications, and essential safety information. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams generated with Graphviz, adhering to specified formatting guidelines for optimal readability.

Introduction

This compound is an aromatic carboxylic acid distinguished by the presence of both a bromine atom and a trifluoromethyl group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The trifluoromethyl (-CF3) group is a crucial moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Consequently, this compound serves as a critical starting material in the development of novel pharmaceuticals, particularly those targeting inflammatory diseases and cancer, as well as in the creation of advanced agrochemicals and high-performance materials.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 328-67-6 | , |

| Molecular Formula | C₈H₄BrF₃O₂ | , |

| Molecular Weight | 269.02 g/mol | , |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow crystalline powder | , |

| Melting Point | 132.3 - 137 °C | ,, |

| Boiling Point | 284.3 - 331.9 °C at 760 mmHg | , |

| Density | 1.489 - 1.773 g/cm³ | , |

| Purity | ≥97% | |

| InChI Key | AMZBKZQMAZWIJM-UHFFFAOYSA-N | , |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O |

Synthesis and Experimental Protocols

Plausible Synthesis: Electrophilic Bromination

This method involves the direct bromination of 3-(trifluoromethyl)benzoic acid using a brominating agent and a Lewis acid catalyst. The trifluoromethyl group is a meta-director, and while the carboxylic acid group is also a meta-director, the reaction conditions can be optimized to favor the formation of the desired 3,5-disubstituted product.

General Experimental Protocol (Representative)

-

Materials: 3-(Trifluoromethyl)benzoic acid, N-Bromosuccinimide (NBS) or liquid Bromine (Br₂), Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid, and an appropriate solvent (e.g., CCl₄ or neat H₂SO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in the chosen solvent.

-

Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the mixture.

-

Slowly add the brominating agent (e.g., NBS or Br₂, 1.0-1.1 eq) portion-wise to control the reaction exotherm.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction by carefully pouring it into a beaker of ice-cold water.

-

If a precipitate forms, collect the solid by vacuum filtration. If the product remains in an organic layer, perform a liquid-liquid extraction.

-

Wash the crude product with water and a reducing agent solution (e.g., sodium bisulfite) if bromine was used, to remove any excess halogen.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Disclaimer: This protocol is a generalized representation and has not been optimized. Researchers must consult relevant literature and perform appropriate safety assessments before attempting any chemical synthesis.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for constructing more complex, high-value molecules.

-

Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted to amides or esters, while the bromo-substituent allows for the introduction of various aryl or alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity is crucial for building the complex scaffolds of modern drugs.

-

Agrochemicals: Similar to its use in pharmaceuticals, it serves as an intermediate in creating new herbicides and pesticides where the trifluoromethyl group contributes to the molecule's potency and stability.

-

Material Science: It can be incorporated into polymers or used to create specialty coatings. The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Spectral Data

Detailed spectral analysis is crucial for structure confirmation and purity assessment. Below is a summary of expected spectral characteristics.

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carboxyl carbon (~165-170 ppm), the carbon attached to the CF₃ group (a quartet due to C-F coupling), and other aromatic carbons. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FTIR (cm⁻¹) | A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1680-1710 cm⁻¹). C-F stretching bands (approx. 1100-1350 cm⁻¹). C-Br stretch (approx. 500-650 cm⁻¹). |

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) should be determined experimentally for each batch and may vary slightly based on the solvent and instrument used.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | , |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | , |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and cool place. Keep away from moisture, heat, and light.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 328-67-6) is a strategically important chemical intermediate. Its dual functionality, combining a reactive bromine atom for cross-coupling with a bioisosteric trifluoromethyl group, makes it a valuable asset for medicinal chemists and material scientists. This guide has summarized its key properties, outlined a plausible synthetic approach, and highlighted its critical role as a building block in the development of new technologies. Adherence to strict safety protocols is mandatory when handling this compound.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts distinct electronic and steric properties, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, properties highly sought after in drug design. This guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation: Physical Property Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2][3] |

| Molecular Weight | 269.02 g/mol | [1][2][3] |

| Melting Point | 132.3 - 137 °C | [1][2][4][5][6] |

| Boiling Point | 284.3 °C at 760 mmHg | [2][4][5] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.38 ± 0.10 | [5] |

| Appearance | White to light yellow crystalline powder | [1][4][6] |

| CAS Number | 328-67-6 | [1][2][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are crucial for ensuring data accuracy and reproducibility. The following sections outline standard laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8][9] This is achieved by tapping the sealed end of the tube on a hard surface.[9]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[8] Modern apparatuses often use a heated metal block and a digital thermometer.[10]

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 120°C).[9]

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).

-

The temperature at which the last crystal melts and the entire sample is in a liquid state is recorded as the end of the melting range (T2).[9][10]

-

-

Reporting: The melting point is reported as the range T1 - T2. For this compound, this is expected to be within 133-137°C.[1][6]

Solubility Assessment

Solubility provides insights into the polarity and potential intermolecular interactions of a compound. The principle of "like dissolves like" is a fundamental guideline.[11]

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), diethyl ether (nonpolar), 5% aq. NaOH (basic), and 5% aq. HCl (acidic).

-

Procedure:

-

Interpretation:

-

Insoluble in Water, Soluble in 5% NaOH: This is the expected behavior for a carboxylic acid like this compound. The acidic proton reacts with the base to form a water-soluble sodium salt (sodium 3-bromo-5-(trifluoromethyl)benzoate).[13]

-

Insoluble in 5% HCl: As an acid, it will not react with or be protonated by another acid.

-

Solubility in Organic Solvents: It is expected to be soluble in moderately polar to polar organic solvents due to its aromatic ring and polar functional groups.

-

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in about 100 mL of deionized water.[14] Gentle warming may be required, followed by cooling to room temperature.[14] If solubility is low, a co-solvent like methanol may be used, though this will yield an apparent pKa specific to that solvent mixture.[15]

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[14]

-

Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

-

Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH begins to change rapidly (approaching the equivalence point) and then well past it.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the volume of NaOH at the steepest point of the curve (inflection point).[15]

-

The pKa is determined from the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point). At this point, pH = pKa according to the Henderson-Hasselbalch equation.[14]

-

Conclusion

The physical properties of this compound, particularly its well-defined melting point, acidic nature, and predictable solubility, make it a reliable and versatile reagent in synthetic chemistry. The trifluoromethyl group and bromine atom provide handles for further functionalization while influencing the overall physicochemical profile of the molecule. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to verify the purity and understand the behavior of this important chemical intermediate in various laboratory settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]

- 5. This compound | 328-67-6 [amp.chemicalbook.com]

- 6. This compound | 328-67-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)benzoic Acid

This technical guide provides an in-depth overview of the key physical properties, specifically the melting and boiling points, of 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work. This document outlines the reported physical constants and provides standardized methodologies for their experimental determination.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in synthesis, purification, and quality control.

The experimentally determined melting and boiling points for this compound are summarized in the table below. It is important to note the variations in reported boiling points, which may be attributed to different experimental conditions or purities of the samples tested.

| Physical Property | Reported Value | Pressure |

| Melting Point | 133 - 137 °C[1] | N/A |

| 132.3 - 132.8 °C[2][3] | N/A | |

| Boiling Point | 331.9 °C[2] | 760 mmHg |

| 284.3 °C[3] | 760 mmHg |

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the melting and boiling points of a solid organic compound like this compound.

The capillary method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Rate: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

For high-boiling-point solids, the boiling point is typically determined at atmospheric or reduced pressure using a distillation setup.

Apparatus:

-

Short-path distillation apparatus

-

Heating mantle with a stirrer

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (if measuring at reduced pressure)

Procedure:

-

Setup: A small amount of this compound is placed in the round-bottom flask along with a magnetic stir bar.

-

Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Heating: The sample is heated gently using the heating mantle. The stirring is initiated to ensure smooth boiling.

-

Equilibrium: The sample is heated until a steady reflux of condensate is observed on the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where both liquid and vapor phases are in equilibrium, is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound in a research and development setting.

Caption: Workflow for Physicochemical Characterization.

References

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of specific quantitative data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in a range of common organic solvents. Furthermore, it outlines the principles of data presentation and visualization to facilitate consistent and comparable results across research endeavors.

Introduction

This compound (CAS No. 328-67-6) is a substituted aromatic carboxylic acid. The presence of both a bromine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.

This guide, therefore, serves two primary purposes:

-

To acknowledge the current data gap and provide a robust, standardized methodology for researchers to determine the solubility of this compound.

-

To establish a framework for the clear and consistent reporting of such data, including a template for data presentation and a visualization of the experimental workflow.

Predicted Solubility Profile

While quantitative data is scarce, a qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like". The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, and a larger, more nonpolar brominated and fluorinated aromatic ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group is expected to interact favorably with these solvents through hydrogen bonding, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Good to moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar portion of the molecule suggests some affinity for these solvents, but the highly polar carboxylic acid group will likely limit overall solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3][4][5] This method is considered the gold standard for generating thermodynamic solubility data.[1][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and inert liners

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantitative Analysis

The concentration of the dissolved this compound in the diluted sample can be determined by a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method.[6][7][8][9][10] A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[11][12][13][14] A calibration curve is required.

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue.[15][16][17][18] It is a simple method but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample, taking into account the dilution factor. Solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Data Presentation

To ensure consistency and facilitate comparison of results, all experimentally determined solubility data for this compound should be presented in a clear, tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |

| Methanol | Polar Protic | Data to be determined | Data to be determined | |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | |

| Dichloromethane | Halogenated | Data to be determined | Data to be determined | |

| Chloroform | Halogenated | Data to be determined | Data to be determined | |

| Toluene | Aromatic Hydrocarbon | Data to be determined | Data to be determined | |

| n-Hexane | Aliphatic Hydrocarbon | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide | Polar Aprotic | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and reproducing the solubility determination process.

References

- 1. enamine.net [enamine.net]

- 2. scribd.com [scribd.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmacyjournal.info [pharmacyjournal.info]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. pharmajournal.net [pharmajournal.net]

3-Bromo-5-(trifluoromethyl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and material science. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical and physical properties, provides illustrative experimental protocols, and summarizes its safety profile.

Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence the electronic properties and reactivity of the molecule.

Molecular Formula: C₈H₄BrF₃O₂[1][2][3][4]

Molecular Weight: 269.02 g/mol [1][2]

IUPAC Name: this compound[2]

CAS Registry Number: 328-67-6[1][2]

Synonyms: 3-Bromo-5-carboxybenzotrifluoride, 5-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Physical Form | White to light yellow powder or crystal | [1] |

| Melting Point | 133 - 137 °C | [1] |

| Boiling Point | 284.3 °C at 760 mmHg | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| Flash Point | 125.8 ± 27.3 °C | [6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at room temperature | [1][7] |

Logical Relationship of Properties

The following diagram illustrates the interconnectedness of the key attributes of this compound.

Caption: Key properties of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for its synthesis and characterization.

Synthesis via Grignard Reaction and Carboxylation (Illustrative)

This protocol is adapted from a method for a structurally related compound and illustrates a common synthetic route.

Objective: To synthesize a substituted benzoic acid via a Grignard reagent.

Materials:

-

3,5-Disubstituted bromobenzene derivative

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve the 3,5-disubstituted bromobenzene derivative in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be indicated by a gentle reflux.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent. An excess of CO₂ is used to ensure complete carboxylation.

-

Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid derivative.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not detailed in the provided search results, typical spectroscopic features can be anticipated based on its structure and data for analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, trifluoromethyl, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.

-

A strong, sharp absorption band around 1700 cm⁻¹ will be present, corresponding to the C=O (carbonyl) stretching vibration.

-

Absorptions corresponding to C-H, C=C aromatic, C-Br, and C-F stretching and bending vibrations will also be observed.

-

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

GHS Pictogram:

-

Irritant (exclamation mark)[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The trifluoromethyl group can enhance properties such as metabolic stability and bioavailability in drug candidates. Its reactivity also makes it a versatile building block in organic synthesis for the creation of complex molecules.

References

- 1. rsc.org [rsc.org]

- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 328-67-6 [sigmaaldrich.com]

- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6). Due to the limited availability of public spectroscopic data for this specific compound, this document presents predicted spectral features based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.

Compound Identification

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 328-67-6 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | |

| Structure | IUPAC Name: this compound[1] |

Spectroscopic Data (Predicted and Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data

Predicted for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~8.3 | Singlet | 1H | Ar-H |

| ~8.1 | Singlet | 1H | Ar-H |

| ~8.0 | Singlet | 1H | Ar-H |

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.36 | Singlet | 1H | -COOH |

| 8.36 – 7.76 | Multiplet | 2H | Ar-H |

| 7.71 | Multiplet | 1H | Ar-H |

| 7.61 – 7.46 | Multiplet | 1H | Ar-H |

¹³C NMR (Carbon NMR) Data

Predicted for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~135 | Ar-C |

| ~133 (q) | Ar-C-CF₃ |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~125 | Ar-C-Br |

| ~123 (q) | -CF₃ |

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 133.8 | Ar-C |

| 133.4 | Ar-C |

| 133.2 | Ar-C |

| 131.1 | Ar-C |

| 129.3 | Ar-C |

| 128.4 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1200-1350 | Strong | C-F stretch (Trifluoromethyl) |

| 1000-1200 | Strong | C-O stretch |

| 600-800 | Strong | C-Br stretch |

Analogous Compound Data: IR Spectrum of 3,5-Bis(trifluoromethyl)benzoic acid[3]

The gas-phase IR spectrum of this similar compound shows characteristic absorptions for the carboxylic acid and trifluoromethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 268/270 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 251/253 | [M-OH]⁺ |

| 223/225 | [M-COOH]⁺ |

| 199 | [M-Br]⁺ |

| 145 | [M-Br-CF₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Scan:

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-400 cm⁻¹.

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

If necessary, add a small amount of a modifier like formic acid or ammonium hydroxide to promote ionization.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and potential fragments.

Data Processing:

-

The instrument software processes the raw data to generate a mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern, especially for bromine-containing compounds, to confirm the elemental composition.

-

Propose structures for observed fragment ions.

References

Potential Research Avenues for 3-Bromo-5-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents and materials. Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions and an electron-withdrawing trifluoromethyl group that can enhance metabolic stability and binding affinity, makes it an attractive starting point for chemical exploration. This technical guide outlines promising research areas for this compound, focusing on its potential applications in antitubercular and neurodegenerative disease drug discovery. Detailed experimental protocols for the synthesis of the core scaffold and its derivatives are provided, alongside quantitative biological data from relevant studies to inform future research and development.

Core Compound Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 328-67-6 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2][3] |

| Molecular Weight | 269.02 g/mol | [1][2][3] |

| Melting Point | 133 - 137 °C | [3] |

| Boiling Point | 284.3 °C at 760 mmHg | [4] |

| Density | 1.8 g/cm³ | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

Potential Research Area 1: Antitubercular Agents

The emergence of multi-drug resistant (MDR) and extensively drug resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[5][6] Derivatives of this compound, particularly hydroxamic acids, have shown promise in this area.[6]

Proposed Mechanism of Action and Signaling Pathway

Hydroxamic acid derivatives of this compound are believed to target the mycobactin biosynthesis pathway, which is essential for iron acquisition and survival of M. tuberculosis in the host.[7][8] These compounds may inhibit enzymes involved in the synthesis of mycobactin, a siderophore. One potential target is a hydroxamate methyltransferase, an enzyme involved in the biosynthesis of these iron-chelating molecules.[6] By inhibiting this pathway, the bacteria are starved of essential iron, leading to growth inhibition.

Caption: Proposed inhibition of the Mycobactin biosynthesis pathway.

Quantitative Biological Data

A study on substituted aromatic hydroxamates and hydroxamic acids targeting Mycobacterium tuberculosis provides minimum inhibitory concentration (MIC) values for a derivative of this compound.[6]

| Compound | Structure | MIC (µM) |

| 14 | 2.5 |

Table adapted from Syntheses and evaluation of substituted aromatic hydroxamates and hydroxamic acids that target Mycobacterium tuberculosis.[6]

Potential Research Area 2: Cholinesterase Inhibitors for Neurodegenerative Diseases

Derivatives of structurally similar bromo-trifluoromethyl-substituted benzamides have shown potent activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[9][10] This suggests that this compound is a promising scaffold for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of these enzymes is a key therapeutic strategy.

Proposed Mechanism of Action

Amide derivatives of this compound can be designed to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. The trifluoromethyl group can enhance binding affinity and the overall lipophilicity of the molecule, which is often favorable for CNS drug candidates. The bromine atom provides a handle for further synthetic modification to optimize potency and selectivity.

Caption: Mechanism of acetylcholinesterase inhibition.

Quantitative Biological Data for Analogous Compounds

While specific data for derivatives of this compound are not yet published, a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues provides a strong rationale for this research direction. The following table summarizes the IC₅₀ values for some of these related compounds.[9][10]

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 4a | H | > 100 | > 100 |

| 4b | CO-N(CH₃)₂ | 18.2 ± 1.1 | 9.2 ± 0.5 |

| 4c | CO-N(C₂H₅)₂ | 25.3 ± 1.8 | 12.1 ± 0.9 |

| 4d | CO-NH-C₂H₅ | 28.9 ± 2.1 | 15.6 ± 1.2 |

Table adapted from N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors.[9][10]

Experimental Protocols

Synthesis of 3-Bromo-5-(trifluoromethyl)bromobenzene (Precursor)

This protocol is adapted from a patent for the synthesis of the related 3,5-bis(trifluoromethyl)bromobenzene and can be modified for the target precursor.[11]

References

- 1. This compound | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]

- 4. echemi.com [echemi.com]

- 5. Syntheses and evaluation of substituted aromatic hydroxamates and hydroxamic acids that target Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses and evaluation of substituted aromatic hydroxamates and hydroxamic acids that target mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The salicylate-derived mycobactin siderophores of Mycobacterium tuberculosis are essential for growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

A Comprehensive Technical Review of 3-Bromo-5-(trifluoromethyl)benzoic Acid: Synthesis, Applications, and Experimental Protocols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile fluorinated building block that has garnered significant attention in various fields of chemical research and development. Its unique structural features, namely the presence of a bromine atom and a trifluoromethyl group on the benzoic acid scaffold, offer multiple reaction sites for synthetic modifications. This allows for the construction of a diverse array of complex molecules with tailored properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of bioactive compounds.[1] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, agrochemistry, and materials science, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 328-67-6 | [2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [2] |

| Molecular Weight | 283.00 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 132-135 °C | [3] |

| Purity | ≥98% | [3] |

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown promise as potent therapeutic agents, particularly in the areas of oncology and neurology.

Anticancer Agents

The trifluoromethylphenyl moiety is a common feature in many anticancer drug candidates due to its ability to enhance biological activity. While direct synthesis of amides from this compound with corresponding anticancer activity data is not extensively reported in publicly available literature, the analogous 5-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]

One notable example is the synthesis of (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, which has demonstrated significant inhibitory activity against EGFR and various cancer cell lines.

Table 1: In Vitro Anticancer Activity of a 5-(Trifluoromethyl)pyrimidine Derivative [4]

| Compound | Target | IC₅₀ (µM) |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | 0.091 |

| A549 (Lung Cancer) | 0.35 | |

| MCF-7 (Breast Cancer) | 3.24 | |

| PC-3 (Prostate Cancer) | 5.12 |

Below is a conceptual workflow for the synthesis of such trifluoromethylated compounds, illustrating the key chemical transformations involved.

Caption: Synthetic workflow for API synthesis.

Neurokinin-1 (NK-1) Receptor Antagonists

Derivatives of 3,5-bis(trifluoromethyl)benzoic acid, a close structural analog of the title compound, are well-established as potent neurokinin-1 (NK-1) receptor antagonists.[1][5] These antagonists have therapeutic applications in the management of chemotherapy-induced nausea and vomiting, as well as potential uses in treating depression and other neurological disorders. The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore that interacts with the NK-1 receptor.

A study on various N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles demonstrated excellent in vivo efficacy in a capsaicin-induced plasma extravasation model in guinea pigs.

Table 2: In Vivo Efficacy of NK-1 Receptor Antagonists [1]

| Compound | ED₅₀ (mg/kg, p.o.) |

| Tetrahydropyridine derivative 3a | 0.27 |

| Tetrahydropyridine derivative 3b | 0.20 |

| Tetrahydropyridine derivative 3f | 0.23 |

The binding of these antagonists to the NK-1 receptor blocks the signaling pathway of Substance P, a neuropeptide involved in inflammation and pain transmission.

Caption: NK-1 receptor signaling pathway.

Applications in Agrochemicals

The trifluoromethyl group is a prevalent feature in modern agrochemicals, imparting properties such as enhanced efficacy and metabolic stability.[3] this compound serves as a valuable starting material for the synthesis of novel herbicides and fungicides.

Fungicides

While specific examples starting directly from this compound are limited in the reviewed literature, the synthesis of antifungal benzoxazole derivatives containing a 3-(trifluoromethyl)benzamide moiety highlights the potential of this scaffold.[6] These compounds have been evaluated for their activity against various phytopathogenic fungi.

Table 3: Antifungal Activity of a Benzoxazole Derivative [6]

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL |

| N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide | Mycosphaerella melonis | 76.4 |

The general synthetic approach to such heterocyclic compounds often involves the amidation of the benzoic acid followed by cyclization reactions.

Caption: Synthesis of fungicidal heterocycles.

Applications in Material Science

The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability, solubility in organic solvents, and optical transparency. Aromatic polyamides and polyimides containing trifluoromethyl groups are of particular interest for applications in high-performance materials and microelectronics.

High-Performance Polyamides

Soluble aromatic polyamides have been synthesized from diamine monomers containing two trifluoromethyl groups.[3] These polymers exhibit excellent thermal properties and can be cast into flexible and transparent films.

Table 4: Thermal Properties of a Trifluoromethyl-Containing Polyamide [3]

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Polyamide from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and terephthalic acid | > 300 °C | > 400 °C |

The synthesis of these high-performance polymers typically involves a polycondensation reaction between a diamine and a dicarboxylic acid derivative.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving this compound and its derivatives.

Synthesis of Methyl 3-Bromo-5-(trifluoromethyl)benzoate

This protocol describes a standard Fischer esterification reaction.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford methyl 3-Bromo-5-(trifluoromethyl)benzoate. A patent for a similar compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, reports a yield of 88.9% and a purity of 98% (GCMS) using a different synthetic route.[7]

Synthesis of N-Aryl-3-bromo-5-(trifluoromethyl)benzamide

This protocol outlines a general procedure for the amidation of this compound.

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

Aromatic amine

-

Triethylamine or pyridine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Add the aromatic amine (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-3-bromo-5-(trifluoromethyl)benzamide. For related benzoxazole derivatives containing a 3-(trifluoromethyl)benzamide moiety, yields have been reported in the range of 52.3% to 72.6%.[6]

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis. Its applications span across medicinal chemistry, agrochemistry, and material science, enabling the development of innovative products with enhanced properties. The synthetic protocols and quantitative data presented in this technical guide serve as a valuable resource for researchers and professionals working in these fields, facilitating the exploration of new derivatives and applications of this important fluorinated intermediate. Further research into the direct synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

- 1. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]